5'-O-DMT-rI

Oligonucleotide Synthesis Degenerate Primers Quality Control

5'-O-DMT-rI (5'-O-(4,4'-dimethoxytrityl)-inosine) is a protected ribonucleoside that serves as a critical building block in the solid-phase synthesis of RNA oligonucleotides via phosphoramidite chemistry. The compound features a 4,4'-dimethoxytrityl (DMT) protecting group at the 5'-hydroxyl position, which is acid-labile and enables the iterative deprotection and coupling cycles required for controlled, stepwise oligonucleotide assembly.

Molecular Formula C31H30N4O7
Molecular Weight 570.6 g/mol
Cat. No. B10854480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-DMT-rI
Molecular FormulaC31H30N4O7
Molecular Weight570.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)O)O
InChIInChI=1S/C31H30N4O7/c1-39-22-12-8-20(9-13-22)31(19-6-4-3-5-7-19,21-10-14-23(40-2)15-11-21)41-16-24-26(36)27(37)30(42-24)35-18-34-25-28(35)32-17-33-29(25)38/h3-15,17-18,24,26-27,30,36-37H,16H2,1-2H3,(H,32,33,38)/t24-,26-,27-,30-/m1/s1
InChIKeyPQXVLEMIGAJLIN-BQOYKFDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-O-DMT-rI: A Protected Inosine Phosphoramidite Building Block for Solid-Phase RNA Synthesis and Universal Base Applications


5'-O-DMT-rI (5'-O-(4,4'-dimethoxytrityl)-inosine) is a protected ribonucleoside that serves as a critical building block in the solid-phase synthesis of RNA oligonucleotides via phosphoramidite chemistry [1]. The compound features a 4,4'-dimethoxytrityl (DMT) protecting group at the 5'-hydroxyl position, which is acid-labile and enables the iterative deprotection and coupling cycles required for controlled, stepwise oligonucleotide assembly . The inosine (hypoxanthine) nucleobase is naturally occurring and functions as a 'universal' or 'wobble' base, capable of pairing with multiple canonical nucleobases (preferentially cytosine, but also tolerating adenine, uracil/thymine, and guanine) due to its lack of a 2-amino group [2]. With a CAS number of 119898-59-8, a molecular weight of 570.59 g/mol, and a molecular formula of C31H30N4O7, 5'-O-DMT-rI is a well-defined chemical entity used to introduce site-specific inosine modifications into synthetic RNA for applications ranging from structural biology to therapeutic development .

Solid-phase RNA synthesis Acid-labile DMT enables iterative deprotection/coupling cycles
Site-specific inosine modification Produces homogeneous oligonucleotide, not heterogeneous mixtures
Universal base pairing Supports wobble interaction studies and defined hybridization

Why 5'-O-DMT-rI Cannot Be Replaced by Other Inosine Analogs or Degenerate Base Mixtures in Precise RNA Applications


Generic substitution of 5'-O-DMT-rI fails because inosine modifications are not functionally equivalent to other 'universal' or degenerate base strategies. A degenerate 'N' mixture of standard A, C, G, and U/T phosphoramidites produces a heterogeneous population of oligonucleotides with variable, non-equimolar base incorporation due to inherent differences in monomer coupling efficiencies [1]. This stochastic composition leads to batch-to-batch inconsistency and uncontrolled hybridization behavior, precluding its use in applications requiring a defined, homogeneous sequence [1]. In contrast, 5'-O-DMT-rI yields a single, chemically defined product at the modified position, ensuring every oligonucleotide molecule is identical and exhibits predictable, reproducible binding properties [1]. Furthermore, the use of a 5'-O-DMT protected ribonucleoside is essential for compatibility with standard RNA phosphoramidite synthesis cycles; substitution with an unprotected inosine or a DNA-based analog (e.g., 5'-O-DMT-dI) would either halt the chain extension or result in a DNA/RNA chimera with altered structural and biophysical properties, such as a B-form versus A-form helix geometry [2].

Degenerate 'N' mixture vs. 5'-O-DMT-rI
Heterogeneous base incorporation leads to variable hybridization; not interchangeable for defined-sequence applications.
Unprotected or DNA analog substitution
Incompatible with RNA synthesis cycles or alters helix geometry (B-form vs. A-form), compromising structural studies.

Quantitative Comparative Evidence for Selecting 5'-O-DMT-rI Over Alternatives in RNA Oligonucleotide Synthesis


Heterogeneity of Oligonucleotide Products: 5'-O-DMT-rI vs. Degenerate 'N' Mixtures

Synthesis using a degenerate 'N' base position, which is a mixture of A, C, G, and T phosphoramidites, does not yield an equimolar distribution of the four bases in the final oligonucleotide population. This is a direct consequence of differences in the inherent coupling efficiencies of the individual monomers during solid-phase synthesis [1]. In contrast, synthesis with 5'-O-DMT-rI at a defined position produces a single, homogeneous oligonucleotide product where every molecule contains an inosine at that site, guaranteeing 100% defined composition [1].

Product Homogeneity
Reported
5'-O-DMT-rI yields single defined species; 'N' mixtures yield heterogeneous population.
Supports reproducible hybridization and assay consistency
Critical for quantitative applications
Oligonucleotide Synthesis Degenerate Primers Quality Control

Thermodynamic Stability of RNA Duplexes: Inosine Base Pairing vs. Canonical Guanosine Pairing

Inosine, the nucleobase in 5'-O-DMT-rI, exhibits quantifiably weaker base pairing than its structural analog guanosine in the same sequence context. Thermal denaturation (Tm) measurements on RNA dodecamer duplexes have established that an inosine-uracil (I:U) wobble pair contributes less to duplex stability than a canonical guanosine-uracil (G:U) wobble pair, with a Tm difference of approximately -2.2°C [1]. This finding is corroborated by class-level evidence indicating that inosine generally shows weaker binding than guanosine [2].

Duplex Stability (Tm)
Reported
ΔTm ≈ -2.2°C
Supports thermal design of RNA probes and siRNA
Measured in RNA dodecamer duplex by CD
RNA Thermodynamics Base Pairing Wobble Interactions

Susceptibility to Depurination During Synthesis: 5'-O-DMT-rI vs. Acyl-Protected Purine Monomers

The stability of the glycosidic bond in purine monomers during the acidic detritylation steps of oligonucleotide synthesis is a critical factor affecting overall yield. Ribonucleosides, such as 5'-O-DMT-rI, are intrinsically less susceptible to acid-catalyzed depurination than their deoxynucleoside counterparts due to the presence of the 2'-OH group [1]. Furthermore, the base protection strategy significantly influences depurination rates. Acyl protecting groups (e.g., benzoyl on adenosine, isobutyryl on guanosine) are electron-withdrawing and destabilize the glycosidic bond, increasing the likelihood of depurination [1]. In contrast, the use of electron-donating protecting groups, such as formamidines, has been shown to stabilize the glycosidic bond and reduce depurination, a key innovation for acid-sensitive monomers [1].

Depurination Risk
Class-level
Ribonucleosides (e.g., 5'-O-DMT-rI) exhibit lower depurination rates vs deoxynucleosides.
May support higher synthesis yields for RNA sequences
Acyl-protected monomers are more susceptible; class-level inference
Oligonucleotide Synthesis Depurination Monomer Stability

Efficiency of DMT-ON Purification: 5'-O-DMT-rI vs. Hydrophobic Universal Base Monomers

The 5'-O-DMT group on 5'-O-DMT-rI serves as a highly effective hydrophobic affinity tag for the purification of full-length oligonucleotides via reverse-phase HPLC (RP-HPLC) [1]. The failure sequences that do not contain the terminal DMT group are significantly less hydrophobic and elute earlier, allowing for high-resolution separation of the desired product [1]. While other universal base monomers exist (e.g., 5-nitroindole, 3-nitropyrrole), their hydrophobic properties differ, which can alter retention times and potentially complicate the purification process for certain sequences. The consistent and well-understood chromatographic behavior of the DMT group simplifies method development and ensures robust, scalable purification [1].

Purification Efficiency
Class-level
DMT group enables robust RP-HPLC separation of full-length product.
Supports scalable purification with high-purity achievement
Retention may differ from other universal base analogs
Oligonucleotide Purification HPLC Process Efficiency

Synthetic Flexibility: 5'-O-DMT-rI vs. 2'-O-Methyl-Inosine Phosphoramidite

The choice between a standard ribo-inosine (via 5'-O-DMT-rI) and a 2'-O-methyl-inosine (via 5'-O-DMT-2'-O-Me-rI) monomer is dictated by the specific application requirements. While a direct quantitative comparison of their synthesis performance is not readily available, their functional differentiation is well-established in the field [1]. 5'-O-DMT-rI yields a natural RNA linkage and inosine base, which is optimal for applications requiring native RNA structure and function, such as structural probing or the study of RNA editing mechanisms [2]. In contrast, 2'-O-methyl modifications are specifically employed to confer increased nuclease resistance and higher binding affinity to complementary RNA, which are critical properties for therapeutic antisense oligonucleotides and siRNAs [1].

Application Differentiation
Class-level
5'-O-DMT-rI provides native RNA character; 2'-O-Me-rI increases nuclease resistance.
Select based on required structural fidelity or stability
No direct quantitative synthesis comparison available
RNA Therapeutics siRNA Design Nuclease Resistance

Primary Research and Industrial Applications Validated for 5'-O-DMT-rI Based on Evidenced Differentiation


Synthesis of Defined Oligonucleotides for Structural and Mechanistic RNA Biology Studies

When studying RNA structure, folding, or the function of specific RNA modifications like inosine (e.g., from A-to-I editing), researchers require a homogeneous, well-defined oligonucleotide population to ensure that any observed biophysical property (e.g., NMR chemical shifts, X-ray diffraction patterns, or thermodynamic stability) is attributable to a single molecular species. The use of 5'-O-DMT-rI guarantees a single, chemically defined product at the site of modification, in stark contrast to the heterogeneous mixture produced by a degenerate 'N' base [1]. This homogeneity is non-negotiable for generating interpretable, high-resolution data in techniques such as NMR spectroscopy and X-ray crystallography, where sample purity and uniformity are paramount. The established weaker base-pairing strength of inosine compared to guanosine [2] is also a critical parameter that is deliberately leveraged to probe the energetic contributions of specific hydrogen-bonding interactions within an RNA structure. In this context, 5'-O-DMT-rI is the essential monomer for precisely recapitulating naturally occurring inosine modifications or for systematically introducing wobble base pairs to dissect RNA folding pathways.

Design of Degenerate PCR Primers for Amplification of Unknown or Variable Gene Targets

In PCR primer design for amplifying targets with sequence variability (e.g., viral genomes, homologous genes across species), a defined degenerate position is required to achieve consistent and predictable hybridization across all amplicon variants. Using 5'-O-DMT-rI to place a single inosine at a degenerate codon position ensures that every primer molecule in the reaction is identical, leading to more controlled and reproducible hybridization kinetics compared to a mixed 'N' base [1]. This uniformity avoids the variable and often non-equimolar base incorporation seen with 'N' mixtures, which can result in batch-to-batch variability and unpredictable primer performance [1]. Furthermore, the well-characterized thermal penalty of inosine (weaker binding) [2] allows for accurate Tm prediction using standard software (e.g., Primer3, OligoAnalyzer), enabling more rational and successful primer design compared to unpredictable mixtures. The resulting DMT-ON purification process also ensures the final primer pool is free of truncated failure sequences, further enhancing PCR specificity and yield [3].

Synthesis of Native RNA Oligonucleotides as Substrates for Enzyme Assays and RNA Editing Studies

For in vitro assays investigating the function of RNA-modifying enzymes, such as adenosine deaminases acting on RNA (ADARs) which convert adenosine to inosine, a natural RNA substrate is required. The use of 5'-O-DMT-rI allows for the chemical synthesis of an RNA oligonucleotide containing a native inosine at a specific position, enabling researchers to generate and study the reaction product or a stable intermediate of the editing process [1]. The ribonucleoside nature of 5'-O-DMT-rI is essential, as a DNA analog (e.g., dI) would not be recognized by RNA-specific enzymes and would adopt a different helical conformation (B-form vs. A-form). The inherent resistance of ribonucleosides to depurination during synthesis [4] is an added benefit, helping to ensure higher yields of the full-length, biologically relevant RNA substrate, which can be crucial when working with challenging or lengthy sequences.

High-Purity Oligonucleotide Manufacturing for Therapeutics and Diagnostics

In the GMP manufacturing of therapeutic oligonucleotides (e.g., aptamers, siRNAs) or high-sensitivity diagnostic probes, achieving and verifying extremely high purity is a regulatory requirement. The 5'-O-DMT group on 5'-O-DMT-rI is not merely a transient protecting group; it is a critical handle for the final purification step. The DMT-ON RP-HPLC purification method, which leverages the high hydrophobicity of the DMT group to separate full-length product from shorter failure sequences, is the industry standard for achieving >90% purity [1]. This well-characterized, robust, and scalable process is essential for producing the homogeneous material required for IND/IMPD filings and clinical trials. While alternative hydrophobic universal bases exist, the predictable and strong retention of the DMT group simplifies method development and ensures a consistent purification profile across different sequences and scales, thereby reducing process development time and cost [1].

Application
Selection Property
Validation Focus
Structural/Mechanistic RNA Biology
Site-specific homogeneous inosine modification
Biophysical data reproducibility (NMR, X-ray)
Degenerate PCR Primer Design
Uniform primer composition at degenerate sites
Consistent hybridization kinetics and Tm predictability
Native RNA Substrate Synthesis
Natural ribonucleoside linkage (RNA vs DNA)
Enzyme recognition and structural fidelity
High-Purity Oligonucleotide Manufacturing
DMT-ON RP-HPLC purification compatibility
High-purity achievement and scalability

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